Browniine

Vue d'ensemble

Description

Browniine is a natural product found in Delphinium leroyi, Aconitum delphiniifolium, and other organisms with data available.

Activité Biologique

Browniine, a compound derived from the processing of certain edible cannabis products, has gained attention for its potential biological activities. This article explores the pharmacological properties, therapeutic potentials, and safety profiles associated with this compound, drawing from various research studies and case analyses.

Overview of this compound

This compound is primarily associated with cannabis-infused edibles, particularly brownies. The biological activity of this compound is influenced by its interaction with cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). Understanding its pharmacokinetics and effects on human physiology is essential for evaluating its therapeutic applications.

Pharmacokinetics

A study examined the pharmacokinetics of THC in cannabis brownies, revealing that THC concentrations peaked 1.5 to 2 hours post-consumption and generally returned to baseline within 8 hours . The study involved healthy adults consuming brownies with varying THC doses (0, 10, 25, or 50 mg), highlighting the impact of dosage on blood concentration levels. Notably, women exhibited higher peak concentrations than men, attributed to differences in body weight and metabolism .

Antioxidant Properties

Recent research indicates that brownies enriched with specific extracts, such as hydroxytyrosol and Moringa oleifera, exhibit enhanced antioxidant capacities compared to standard formulations. The antioxidant activity was quantified using assays like ABTS and DPPH, showing significant improvements in total phenolic content . This suggests that this compound may contribute to oxidative stress reduction when included in dietary formulations.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. A study involving the incorporation of Mangifera indica leaf extract into brownies demonstrated notable anti-inflammatory effects alongside antioxidant activity . This positions this compound as a potential candidate for developing nutraceutical products aimed at managing inflammatory conditions.

Clinical Observations

A case study reported on a 65-year-old female who consumed a cannabis brownie containing high levels of THC (1,000 mg). Following ingestion, she experienced severe adverse effects leading to her death. This case underscores the importance of dosage control and awareness regarding the potency of cannabis edibles .

Nutritional Enhancements

Another case study focused on the production of nutraceutical chocolate brownies that incorporated Moringa leaves and gram flour. These brownies were shown to possess significant antioxidant and anticancer properties, indicating that this compound could be integrated into health-focused food products .

Safety Profile

While this compound shows promise in various biological activities, safety remains a concern. The aforementioned case study highlights potential risks associated with high THC concentrations in edibles. It is crucial for consumers to be educated about dosing and the effects of cannabinoids on health.

Propriétés

IUPAC Name |

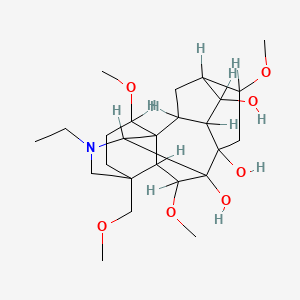

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODXUQZMEBLSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965719 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-42-1 | |

| Record name | Browniine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Browniine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-7,8,14-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.